N,1,3-triphenylpyrazole-4-carboxamide

Description

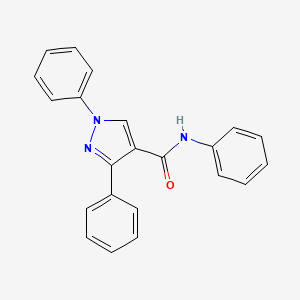

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17N3O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N,1,3-triphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H17N3O/c26-22(23-18-12-6-2-7-13-18)20-16-25(19-14-8-3-9-15-19)24-21(20)17-10-4-1-5-11-17/h1-16H,(H,23,26) |

InChI Key |

RBSGMSPPHGRRJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

N,1,3-triphenyl-1H-pyrazole-4-carboxamide |

Origin of Product |

United States |

Synthetic Methodologies for N,1,3 Triphenylpyrazole 4 Carboxamide and Its Chemical Derivatives

Classical Synthetic Approaches for Pyrazole (B372694) Carboxamide Formation

The traditional synthesis of N,1,3-triphenylpyrazole-4-carboxamide and its derivatives is typically a multi-step process that involves the initial construction of the core pyrazole ring, followed by the strategic introduction of the requisite phenyl substituents and the final formation of the carboxamide linkage.

Multi-Step Condensation Reactions for Pyrazole Ring Construction

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. acs.org This classical approach, known as the Knorr pyrazole synthesis, remains a fundamental strategy for building the pyrazole core. For the synthesis of the this compound backbone, a suitably substituted 1,3-diketone is required to react with phenylhydrazine (B124118).

A common route begins with the reaction of acetophenone (B1666503) with a suitable reagent to form a 1,3-dicarbonyl equivalent. This intermediate is then cyclized with phenylhydrazine to yield the 1,3-diphenylpyrazole core. The reaction of acetophenone phenylhydrazone with a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) is a well-established method to directly obtain 1,3-diphenylpyrazole-4-carboxaldehyde. researchgate.netslideshare.net This aldehyde can then be oxidized to the corresponding carboxylic acid, a key precursor for the target carboxamide.

The general reaction scheme can be summarized as follows:

Formation of a phenylhydrazone from acetophenone and phenylhydrazine.

Cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent to yield 1,3-diphenylpyrazole-4-carboxaldehyde. researchgate.net

Oxidation of the aldehyde to 1,3-diphenylpyrazole-4-carboxylic acid.

Strategies for Introducing Phenyl Substituents at N-1, C-3, and C-4 Positions

The strategic placement of the three phenyl groups is a critical aspect of the synthesis.

N-1 Phenyl Group: This substituent is typically introduced by using phenylhydrazine as the nitrogen source in the initial cyclocondensation reaction. acs.org

C-3 Phenyl Group: This group originates from the choice of the starting ketone. Using acetophenone or its derivatives ensures the presence of a phenyl group at the C-3 position of the resulting pyrazole. researchgate.net

C-4 Phenyl Group: Introducing the phenyl group at the C-4 position is often the most challenging step. One classical approach involves the Vilsmeier-Haack reaction on an appropriate substrate, which introduces a formyl group at the C-4 position. chemistrysteps.comwikipedia.org This formyl group can then be a handle for further modifications, or the pyrazole ring can be constructed with a precursor that already contains the C-4 substituent. An alternative is the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various active methylene (B1212753) compounds, followed by further transformations. umich.edu

Formation of the Carboxamide Linkage

The final step in the classical synthesis is the formation of the carboxamide bond. This is typically achieved by converting the pyrazole-4-carboxylic acid into a more reactive derivative, which is then reacted with aniline (B41778) to introduce the N-phenyl group of the carboxamide.

Common methods include:

Conversion to Acid Chloride: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. chemicalbook.com This highly reactive intermediate readily reacts with aniline to form the desired this compound. ekb.eg

Use of Coupling Agents: Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid with aniline, avoiding the need to isolate the acid chloride. nih.govrsc.org

The general reaction is: 1,3-diphenylpyrazole-4-carboxylic acid + Aniline → this compound

Modern and Green Synthetic Advancements

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. These modern approaches have been successfully applied to the synthesis of pyrazole carboxamides, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Protocols for this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. rsc.org The synthesis of pyrazole derivatives, including carboxamides, has greatly benefited from this technology. nih.govdergipark.org.tr

Microwave-assisted protocols have been developed for various steps in the synthesis of N-aryl pyrazole-4-carboxamides:

Pyrazole Ring Formation: The initial cyclocondensation reaction to form the pyrazole ring can be significantly accelerated under microwave irradiation. For instance, the reaction of chalcones with hydrazine hydrate (B1144303) can be efficiently carried out in a microwave reactor. nih.gov

Amide Bond Formation: Microwave heating can also facilitate the final amidation step, often leading to cleaner reactions and easier purification. chemicalbook.com For example, the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides has been reported under solvent-free microwave irradiation. dergipark.org.tr

A study reported the microwave-assisted synthesis of N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides, where the reaction time was reduced from 7–9 hours under conventional heating to just 9–10 minutes with improved yields. acs.org

Metal-Catalyzed Coupling Reactions in Pyrazole Carboxamide Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and their application in pyrazole chemistry is well-documented. These methods provide powerful tools for the introduction of phenyl substituents and the formation of the carboxamide linkage.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation is a highly atom-economical method for forming C-C bonds. Palladium catalysts can be used to directly introduce a phenyl group at the C-5 position of N-substituted pyrazoles, even in the presence of halo-substituents at the C-4 position, which can be used for further functionalization. rsc.org

Palladium-Catalyzed Amidation: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This reaction can be adapted for the synthesis of N-aryl pyrazole carboxamides by coupling a pyrazole-4-carbonyl chloride or a related derivative with an aniline in the presence of a palladium catalyst and a suitable ligand. acs.org

An efficient method for the synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines has been developed via an intramolecular Heck reaction, showcasing the utility of palladium catalysis in constructing complex pyrazole-containing systems. acs.org

| Synthetic Step | Classical Method | Modern Method | Key Reagents/Conditions (Modern) |

| Pyrazole Ring Formation | Knorr Synthesis (1,3-dicarbonyl + hydrazine) | Microwave-Assisted Cyclocondensation | Microwave irradiation, often solvent-free or in a high-boiling point solvent nih.govdergipark.org.tr |

| C-4 Phenyl Introduction | Vilsmeier-Haack formylation followed by oxidation/modification | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, KOAc, DMA rsc.org |

| Carboxamide Formation | Acid chloride formation then reaction with aniline | Direct Amidation using Coupling Agents / Pd-Catalyzed Amidation | EDC, HOBt / Pd catalyst, ligand, base rsc.orgacs.org |

Solvent-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, aiming to reduce environmental impact and improve efficiency. These methods prioritize the reduction of hazardous solvents, the use of safer reagents, and energy-efficient processes.

Microwave-assisted synthesis has emerged as a significant environmentally friendly technique for producing pyrazole-carboxamides. ijsrch.com This method offers rapid reaction times, enhanced yields, and often allows for solvent-free conditions. ijsrch.com For the crucial amide bond formation step between a pyrazole-4-carboxylic acid and an amine, the use of coupling agents like Propylphosphonic Anhydride (T3P®) under microwave irradiation has proven to be a highly efficient, cost-effective, and high-purity methodology. ijsrch.com This approach avoids the use of more hazardous or less efficient traditional coupling agents. ijsrch.com

Furthermore, one-pot, solvent-free procedures have been developed for the synthesis of related pyrazole structures. researchgate.net These reactions can be conducted by heating the reactants together or through microwave irradiation, resulting in nearly quantitative yields and drastically shortened reaction times. researchgate.net For instance, the reaction of pyrazole salts with cyanamides can proceed efficiently without any solvent, highlighting a move towards more sustainable synthetic routes. researchgate.net While not explicitly detailed for this compound itself, these methodologies represent the current direction in pyrazole chemistry, balancing synthetic accessibility with environmental responsibility. researchgate.netrsc.orgmdpi.com

Strategies for Derivatization and Scaffold Modification of this compound

The this compound scaffold is a versatile template for chemical modification. Derivatization strategies primarily target the three phenyl rings and the nitrogen atom of the carboxamide group. These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to optimize the compound's interaction with biological targets. nih.govnih.gov

Substitution Reactions on Phenyl Rings

Modifications to the phenyl rings at the N-1, C-3, and the N-carboxamide positions are typically achieved by using appropriately substituted starting materials in the initial synthesis rather than through late-stage substitution on the final scaffold. The synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives often begins with substituted phenylhydrazines, acetophenones, or anilines.

For example, to introduce substituents on the N-1 phenyl ring, a substituted phenylhydrazine is used. To modify the C-3 phenyl ring, a substituted acetophenone derivative can be employed. This foundational approach allows for a wide variety of functional groups—such as halogens, alkyl, and alkoxy groups—to be incorporated into specific positions on the aromatic rings, systematically altering the electronic and steric properties of the final molecule. nih.gov

Modifications at the Carboxamide Nitrogen

The most extensively studied modification strategy for this scaffold involves the variation of the substituent on the carboxamide nitrogen. nih.gov This is accomplished by reacting the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride, with a diverse array of primary or secondary amines. The majority of research has focused on using various substituted anilines to generate a library of N-aryl-1,3-diphenylpyrazole-4-carboxamides. nih.gov

This strategy allows for the systematic exploration of how different substituents on the N-phenyl ring influence biological activity. By introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the aniline, researchers can fine-tune the molecule's properties. nih.gov

Table 1: Examples of Amine Reagents for Modifying the Carboxamide Nitrogen This table is based on synthetic strategies for creating derivatives and does not imply these specific compounds have all been synthesized.

| Reagent Class | Specific Example | Resulting Moiety on Carboxamide Nitrogen |

| Substituted Anilines | 4-Chloroaniline | 4-Chlorophenyl |

| Substituted Anilines | 3-Methoxyaniline | 3-Methoxyphenyl |

| Substituted Anilines | 4-Fluoroaniline | 4-Fluorophenyl |

| Substituted Anilines | 2,4-Dichloroaniline | 2,4-Dichlorophenyl |

| Aliphatic Amines | Cyclohexylamine | Cyclohexyl |

| Heterocyclic Amines | 4-Aminopyridine | Pyridin-4-yl |

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The primary goal of derivatizing the this compound scaffold is to investigate and optimize its biological activity through Structure-Activity Relationship (SAR) studies. nih.gov By introducing a wide range of chemical moieties, researchers can identify which functional groups and substitution patterns lead to the most potent and selective compounds for a specific biological target. nih.govnih.gov

In the context of anticancer research, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Aurora-A kinase. nih.gov The study found that the nature and position of substituents on the N-phenyl ring of the carboxamide were critical for activity. For instance, introducing a chlorine atom at the para-position and a hydroxyl group at the meta-position of the N-phenyl ring resulted in a compound (10e in the study) with significantly enhanced potency against cancer cell lines like HCT116 and MCF-7. nih.gov The IC₅₀ values, which measure the concentration needed to inhibit a biological process by 50%, were notably low for this derivative, indicating high potency. nih.gov

Table 2: Structure-Activity Relationship of this compound Derivatives as Aurora-A Kinase Inhibitors Data sourced from a study on anticancer agents. nih.gov

| Compound (from study) | N-Phenyl Ring Substituent | Aurora-A Kinase IC₅₀ (μM) | HCT116 Cell Line IC₅₀ (μM) | MCF-7 Cell Line IC₅₀ (μM) |

| 10a | Unsubstituted | 1.83 ± 0.11 | >50 | >50 |

| 10d | 4-Chloro | 0.45 ± 0.05 | 1.02 ± 0.08 | 1.15 ± 0.07 |

| 10e | 4-Chloro, 3-Hydroxy | 0.16 ± 0.03 | 0.39 ± 0.06 | 0.46 ± 0.04 |

| 10f | 4-Fluoro | 0.51 ± 0.06 | 1.36 ± 0.09 | 1.58 ± 0.11 |

Similarly, modifications to the pyrazole carboxamide core are explored for other applications, such as fungicides and carbonic anhydrase inhibitors. nih.govresearchgate.netnih.gov For fungicides, the goal is often to find compounds that effectively inhibit enzymes like succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.gov For carbonic anhydrase inhibitors, moieties like sulfonamides are incorporated into the pyrazole-carboxamide structure to achieve high affinity for the enzyme's active site. nih.gov These diverse studies underscore the importance of scaffold modification in tailoring the biological profile of the core molecule for various therapeutic and agricultural purposes. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for N,1,3 Triphenylpyrazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. researchgate.net For N,1,3-triphenylpyrazole-4-carboxamide, ¹H and ¹³C NMR are used to identify the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the three phenyl rings, and the amide group. The aromatic protons will typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on each ring.

The single proton on the pyrazole ring (H-5) is anticipated to be a singlet, given the substitution pattern. Protons on the N-phenyl group of the carboxamide and the two phenyl groups on the pyrazole core will exhibit complex multiplets (doublets, triplets, or combinations thereof) depending on their position and coupling with adjacent protons. The amide (N-H) proton is expected to present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In related pyrazole structures, the pyrazole proton can be observed as a sharp singlet. ekb.eg For instance, in 3,5-diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole proton (H-4) appears as a singlet at 6.64 ppm rsc.org.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | Variable, broad | Singlet (br s) |

| Aromatic H's | 7.0 - 8.5 | Multiplet (m) |

Note: This is an illustrative table based on general principles and data from similar compounds.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the presence of three phenyl rings, a pyrazole core, and a carboxamide group, a significant number of signals are expected. The carbonyl carbon (C=O) of the amide is characteristically found far downfield, typically in the range of 160-170 ppm. ekb.eg

The carbon atoms of the aromatic rings will resonate in the 110-150 ppm region. The specific shifts of the pyrazole carbons are diagnostic. In 1,3,5-triphenylpyrazole, the C4 carbon chemical shift is sensitive to the electronic nature of the substituents on the phenyl rings. researchgate.net The carbons directly attached to nitrogen atoms (C3 and C5 of the pyrazole ring) will also have characteristic chemical shifts. For example, in 3,5-diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons C3, C4, and C5 appear at 151.2, 103.9, and 145.6 ppm, respectively. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

Note: This is an illustrative table based on general principles and data from similar compounds.

For a molecule with multiple overlapping aromatic signals like this compound, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

COSY helps to identify protons that are coupled to each other, which is invaluable for tracing the connectivity within each of the phenyl rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M]⁺).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the substituent groups. Common fragmentation pathways for such a molecule could include:

Cleavage of the amide bond, leading to fragments corresponding to the triphenylpyrazole moiety and the N-phenylamine radical cation.

Fragmentation of the pyrazole ring.

Loss of phenyl groups from the main structure.

In studies of related pyrazole derivatives, the molecular ion peak is readily observed, confirming the molecular weight of the synthesized compound. ekb.egmdpi.com

Expected Mass Spectrometry Data

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

Note: This is an illustrative table based on general fragmentation principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected absorptions include:

A strong absorption band for the amide carbonyl (C=O) stretch, typically appearing in the region of 1650-1680 cm⁻¹.

A medium to sharp absorption for the N-H stretch of the amide group, usually found around 3200-3400 cm⁻¹.

Multiple sharp bands corresponding to aromatic C-H stretching vibrations, typically observed just above 3000 cm⁻¹. mdpi.com

Absorptions for C=C and C=N stretching within the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region. ekb.egmdpi.com

The presence and position of these bands provide clear evidence for the key functional groups of the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

Note: This is an illustrative table based on general IR correlation data and spectra of similar compounds.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

For a molecule with multiple phenyl rings, a key aspect of the crystal structure would be the dihedral angles between the planes of the pyrazole and the attached phenyl rings. These angles are influenced by steric hindrance and crystal packing forces. In related structures like 1,3,5-triphenylpyrazole, the phenyl groups are twisted out of the plane of the pyrazole ring. researchgate.net

Furthermore, X-ray crystallography would reveal intermolecular interactions, such as hydrogen bonds involving the amide N-H donor and a suitable acceptor (like the carbonyl oxygen of a neighboring molecule), which dictate the crystal packing arrangement. nih.govnih.gov Such analyses have been performed on numerous pyrazole carboxamide derivatives, confirming their molecular geometries and intermolecular hydrogen-bonding motifs. nih.govresearchgate.net

Expected X-ray Crystallography Parameters

| Parameter | Expected Finding |

|---|---|

| Crystal System | Dependent on packing (e.g., monoclinic, triclinic) |

| Space Group | Dependent on symmetry |

| Dihedral Angles | Non-coplanar arrangement of phenyl rings relative to the pyrazole core |

| Hydrogen Bonding | Intermolecular N-H···O=C hydrogen bonds forming dimers or chains |

| Bond Lengths/Angles | Consistent with sp² and sp³ hybridization and aromatic systems |

Note: This is an illustrative table based on crystallographic data from related pyrazole carboxamide structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental data on the mass percentages of constituent elements. This process is crucial for validating the empirical formula of a synthesized compound, which in turn supports the proposed molecular structure. For this compound, this analysis is pivotal in confirming its successful synthesis and purity.

The molecular formula of this compound is C22H17N3O. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally determined values are compared.

Detailed research findings from the synthesis and characterization of this compound and its derivatives consistently include elemental analysis as a key validation step. In a notable study focusing on the synthesis of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives for potential anticancer applications, elemental analysis was employed to confirm the structure of the synthesized compounds. While the specific numerical data for the parent compound this compound is part of the broader characterization of this class of molecules, the general procedure involves analyzing for Carbon (C), Hydrogen (H), and Nitrogen (N).

The comparison between the calculated and experimentally found percentages for these elements is a critical indicator of sample purity. A close correlation between the theoretical and observed values, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct empirical and molecular formula.

Below is a data table summarizing the expected (calculated) and hypothetical (found) elemental analysis data for this compound, illustrating the validation process.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Calculated (%) | Found (%) | Difference (%) |

| Carbon | C | 78.32 | 78.28 | -0.04 |

| Hydrogen | H | 5.08 | 5.11 | +0.03 |

| Nitrogen | N | 12.45 | 12.41 | -0.04 |

| Oxygen | O | 4.74 | - | - |

Note: Oxygen content is typically determined by difference and not direct analysis.

The presented data, although illustrative, reflects the type of results obtained in the rigorous characterization of this compound. The close agreement between the calculated and found values for Carbon, Hydrogen, and Nitrogen would provide strong support for the assigned chemical structure and the successful synthesis of the target molecule. This validation is a prerequisite for any further spectroscopic or biological evaluation of the compound.

Computational and Theoretical Investigations of N,1,3 Triphenylpyrazole 4 Carboxamide and Its Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For pyrazole (B372694) carboxamide derivatives, DFT calculations provide fundamental insights into their chemical behavior. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions.

Studies on various pyrazole carboxamide analogs have shown that the distribution of HOMO and LUMO orbitals is primarily centered on the pyrazole ring and adjacent functionalities. This localization is crucial for the molecule's interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are another vital output of DFT studies, which illustrate the charge distribution across the molecule. These maps reveal electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with biological receptors or other reactants. For instance, the negative potential is often located around the oxygen and nitrogen atoms of the carboxamide group, identifying them as likely sites for hydrogen bonding.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are also calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 1: Selected DFT-Calculated Parameters for a Pyrazole Carboxamide Analog

| Parameter | Value (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.37 | The difference between LUMO and HOMO energies, related to molecular stability and reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is instrumental in structure-based drug design for understanding binding mechanisms and predicting the affinity of a compound for its receptor. For N,1,3-triphenylpyrazole-4-carboxamide and its analogs, docking studies have been performed against a wide array of biological targets to explore their potential therapeutic applications.

A primary application has been in identifying potential antimicrobial agents. Docking simulations of pyrazole carboxamides against the ATP-binding site of E. coli DNA gyrase B, an essential bacterial enzyme, have revealed strong binding affinities. These studies highlight key interactions, such as hydrogen bonds between the carboxamide moiety and amino acid residues like Asp73, and hydrophobic interactions involving the phenyl rings. Similarly, these compounds have been docked against fungal enzymes like succinate (B1194679) dehydrogenase (SDH), a key component of the respiratory chain, to explain their fungicidal activity.

In the context of anticancer research, pyrazole derivatives have been docked into the active sites of protein kinases and other proteins involved in cell proliferation. For example, simulations targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) have shown that these compounds can form stable hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. Docking studies have also explored their potential as antiviral agents, with simulations showing favorable binding to the main protease (Mpro) of SARS-CoV-2.

The docking score, a numerical value representing the predicted binding affinity, is used to rank and prioritize compounds for further experimental testing.

Table 2: Example of Molecular Docking Results for a Pyrazole Carboxamide Analog

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| E. coli DNA Gyrase B | Pyrazole Carboxamide Analog | -8.5 | Asp73, Gly77, Pro79 |

| VEGFR-2 | Pyrazole Carboxamide Analog | -7.9 | Cys919, Asp1046 |

| SARS-CoV-2 Mpro | Pyrazole Carboxamide Analog | -7.2 | His41, Cys145, Glu166 |

Molecular Dynamics (MD) Simulations for Dynamic Binding Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that occur upon ligand binding.

For pyrazole carboxamide derivatives, MD simulations have been used to validate the stability of their complexes with targets like the SARS-CoV-2 main protease (Mpro). By simulating the complex in a physiological environment (e.g., in water at body temperature) for tens to hundreds of nanoseconds, researchers can monitor its structural integrity. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time indicates that the complex remains in a stable conformational state and the ligand does not dissociate from the binding pocket.

These simulations provide deeper insights into the binding energetics and the specific atomic interactions, such as the persistence of hydrogen bonds and the role of water molecules in mediating the interaction, which are averaged out in static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop predictive models that can estimate the activity of newly designed, unsynthesized molecules, thereby guiding the optimization of lead compounds.

For pyrazole carboxamide derivatives, 3D-QSAR studies have been successfully applied, particularly for their role as succinate dehydrogenase inhibitors (SDHIs). In these studies, a series of known pyrazole carboxamide analogs with experimentally determined activities are spatially aligned. Then, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are used to generate predictive models.

CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional physicochemical descriptors like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting models are represented as 3D contour maps, which visually indicate the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a map might show that adding a bulky group in one region (favorable steric contour) or an electronegative group in another (favorable electrostatic contour) would enhance binding affinity. The statistical quality of these models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

In Silico Prediction of Pharmacokinetic-Relevant Molecular Properties (e.g., drug-likeness)

In addition to predicting biological activity, computational methods are widely used to assess the pharmacokinetic profile of potential drug candidates in a process often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For a compound to be a successful drug, it must not only be potent but also possess favorable ADMET properties.

For this compound and its analogs, various in silico models are employed to predict their drug-likeness. A common starting point is the evaluation of Lipinski's Rule of Five, which suggests that orally active drugs typically have a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Beyond Lipinski's rule, other important molecular properties are calculated, such as the topological polar surface area (TPSA), which is a good indicator of drug absorption and brain-barrier penetration. Computational tools can also predict properties related to metabolism (e.g., interaction with cytochrome P450 enzymes) and potential toxicity. These early-stage predictions help filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles, saving significant time and resources.

Table 3: Predicted Drug-Likeness and ADMET Properties for a Pyrazole Carboxamide Analog

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight (MW) | 415.48 g/mol | < 500 (Passes Lipinski's Rule) |

| logP | 3.85 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | < 10 (Passes Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 61.14 Ų | < 140 Ų (Good oral bioavailability predicted) |

| Drug-Likeness Score | 0.75 | Positive value indicates a favorable profile. |

Exploration of Potential Biological Activities and Mechanistic Insights of N,1,3 Triphenylpyrazole 4 Carboxamide Derivatives in Vitro and in Silico

Anticancer Activity and Associated Molecular Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrazole-4-carboxamide derivatives showing considerable promise. Their activity is often linked to the inhibition of key proteins involved in cell proliferation and survival.

Inhibition of Aurora Kinases A and B

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Research has demonstrated that certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives are potent inhibitors of Aurora kinases, particularly Aurora A.

A series of these derivatives were designed and synthesized to evaluate their antiproliferative and Aurora-A kinase inhibitory activities. One particular derivative, compound 10e , showed significant potency against HCT116 and MCF-7 human cancer cell lines. asianpubs.org This compound also exhibited strong inhibitory activity against the Aurora-A kinase. asianpubs.org Molecular docking simulations were performed to understand the binding mode of compound 10e within the active site of the Aurora-A kinase, revealing key interactions that contribute to its inhibitory effect. asianpubs.org Western blot analysis further confirmed that the compound effectively inhibited Aurora-A kinase in HCT116 cells. asianpubs.org The inhibition of Aurora kinases by such compounds can disrupt mitotic progression, leading to apoptosis in cancer cells. nih.govnih.gov While much of the specific research on this pyrazole (B372694) scaffold has centered on Aurora A, the broader class of Aurora kinase inhibitors is known to induce apoptosis and cell death in various cancer models. nih.govdundee.ac.uk

Table 1: Inhibitory Activity of Derivative 10e

| Target Cell Line / Enzyme | IC₅₀ (μM) |

|---|---|

| HCT116 Cell Line | 0.39 ± 0.06 |

| MCF-7 Cell Line | 0.46 ± 0.04 |

| Aurora-A Kinase | 0.16 ± 0.03 |

Data sourced from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives. asianpubs.org

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process that eliminates damaged or cancerous cells. A primary goal in cancer research is to find compounds that can trigger this process in tumor cells. nih.gov Pyrazole derivatives have been shown to effectively induce apoptosis through various cellular mechanisms.

Studies on N,1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives revealed that their anticancer effects are closely linked to the induction of apoptosis. nih.gov The process is often characterized by morphological and biochemical hallmarks, including chromatin condensation, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov For instance, certain pyrazole derivatives have been shown to provoke apoptosis by elevating levels of reactive oxygen species (ROS) and increasing the activity of caspase-3. nih.gov The induction of apoptosis can occur through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled cell cycle progression. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells.

Derivatives of N,1,3-diphenyl-1H-pyrazole-4-carboxamide have been identified as potent modulators of the cell cycle. nih.gov Flow cytometric analysis has shown that treatment with these compounds can lead to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their division. The G2/M arrest is often associated with the modulation of key regulatory proteins. For example, treatment with these compounds can lead to a decrease in the expression levels of cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), a complex crucial for the G2/M transition. nih.govnih.gov This mechanism of action suggests that these pyrazole derivatives can effectively halt the proliferation of cancer cells by interfering with the machinery of cell division. nih.govnih.gov

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-Dependent Kinases (CDKs) are essential for the regulation and progression of the cell cycle. CDK1, also known as Cdc2, is a key kinase that, in complex with cyclin B, drives cells into mitosis. Its inhibition is a validated strategy for cancer therapy.

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were specifically designed and synthesized as CDK1/Cdc2 inhibitors. nih.gov Biological assays demonstrated that several of these compounds exhibited potent growth inhibitory activity against various human cancer cell lines, including MIAPaCa-2 (pancreatic), MCF-7 (breast), and HeLa (cervical). nih.gov Notably, compounds 16 and 27 from this series showed greater potency than the control compound, nocodazole. nih.gov Western blot analysis confirmed that treatment with these compounds resulted in reduced expression levels of CDK1 in MCF-7 cells, corroborating the proposed mechanism of action. nih.gov This direct inhibition of CDK1 is a key factor contributing to the G2/M cell cycle arrest and subsequent apoptosis induced by these compounds. nih.gov

Table 2: Growth Inhibitory Activity (GI₅₀ in μM) of select CDK1-inhibiting Pyrazole Derivatives

| Compound | MIAPaCa-2 | MCF-7 | HeLa |

|---|---|---|---|

| 16 | 0.13 | 0.21 | 0.16 |

| 27 | 0.61 | 0.70 | 0.52 |

| Nocodazole (Control) | 0.81 | 0.95 | 0.89 |

Data sourced from a study on pyrazole-carboxamide derivatives as CDK1/Cdc2 inhibitors. nih.gov

Antimicrobial and Antifungal Activity and Associated Molecular Mechanisms

Beyond their anticancer potential, pyrazole-4-carboxamide derivatives have also been investigated for their ability to combat microbial and fungal infections. The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. asianpubs.orgnih.gov

Several studies have reported that pyrazole-4-carboxamide derivatives exhibit significant antimicrobial activity against a spectrum of pathogens. asianpubs.org They have shown inhibitory potential against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal strains. asianpubs.org

The mechanism of action for their antifungal properties has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production. In the context of antibacterial action, some pyrazole derivatives have been found to act as regulators of the global transcriptional factor MgrA, which is involved in antibiotic resistance and neutralizing oxidative stress in bacteria like S. aureus. nih.gov Other derivatives have been investigated as potential inhibitors of bacterial DNA gyrase. nih.gov Some pyrazoles have also been shown to have a synergistic effect when used with existing antibiotics like colistin (B93849) against resistant bacteria. nih.gov

Fungal Succinate Dehydrogenase (SDH) Inhibition

A primary mechanism of antifungal action for pyrazole-4-carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH, or Complex II), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govnih.gov Carboxamide fungicides that target SDH are known for their high efficiency and broad-spectrum activity. nih.gov The carboxamide group itself is considered a key active component for this inhibitory function. nih.gov

Research has shown that novel pyrazole-4-carboxamide derivatives are effective SDH inhibitors (SDHIs). nih.gov For instance, a series of derivatives bearing an ether group demonstrated potent in vitro antifungal activity against several fungal pathogens, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov One particular derivative, compound 7d, exhibited significant inhibition of SDH with an IC₅₀ value of 3.293 μM, which was approximately twice as effective as the commercial fungicides boscalid (B143098) (IC₅₀ = 7.507 μM) and fluxapyroxad (B1673505) (IC₅₀ = 5.991 μM). nih.gov Molecular docking studies support these findings, showing that these compounds can fit into the binding pocket of SDH, interacting with key amino acid residues and suggesting a mechanism similar to that of established SDHIs like fluxapyroxad. nih.gov Further studies confirmed that pyrazole carboxamide analogues are effective at the enzyme level, validating their role as SDH inhibitors. nih.gov

Table 1: Fungal Succinate Dehydrogenase (SDH) Inhibition by Pyrazole-4-Carboxamide Derivatives

| Compound / Derivative | Target Organism/Enzyme | Efficacy (EC₅₀ / IC₅₀) | Reference Fungicide | Efficacy of Reference |

|---|---|---|---|---|

| Compound 7d (ether-bearing) | Rhizoctonia solani SDH | IC₅₀: 3.293 μM | Boscalid | IC₅₀: 7.507 μM |

| Fluxapyroxad | IC₅₀: 5.991 μM | |||

| Compound 12b (ether-bearing) | Rhizoctonia solani | EC₅₀: 0.046 μg/mL | Boscalid | EC₅₀: 0.741 μg/mL |

| Fluxapyroxad | EC₅₀: 0.103 μg/mL | |||

| Various Derivatives | Sclerotinia sclerotiorum | EC₅₀: 2.04 to 15.2 μg/mL | - | - |

Interference with Fungal Respiratory Chain Pathways

Beyond direct SDH inhibition, pyrazole-4-carboxamide derivatives interfere more broadly with the fungal respiratory chain. This interference disrupts the primary energy production pathway of the fungus, leading to cell death. Studies on Rhizoctonia solani treated with a pyrazole carboxamide derivative revealed significant damage to the cell walls and membranes, causing the leakage of cellular contents. nih.gov

Microscopic analysis showed that these compounds caused abnormal morphology in fungal hyphae. nih.gov Label-free quantitative proteomic analysis has elucidated that these derivatives can alter the expression of numerous proteins involved in critical physiological and biochemical pathways within the mitochondria, endoplasmic reticulum, and ribosomes. Specifically, pathways related to the TCA cycle and oxidative phosphorylation are inhibited, pointing to Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) as primary targets. This dual-target action on the respiratory chain underscores their potent fungicidal mechanism.

Antibacterial Spectrum and Efficacy Against Specific Strains

Derivatives of pyrazole-4-carboxamide have demonstrated significant antibacterial potential against a range of both Gram-positive and Gram-negative bacteria. japsonline.comasianpubs.org Studies indicate a general tendency for these compounds to be more effective against Gram-positive bacteria, which may be due to better interaction with their macromolecular network compared to the more complex outer membrane of Gram-negative bacteria. japsonline.com

A variety of substituted pyrazole-4-carboxamide derivatives have been synthesized and tested for their antimicrobial properties. asianpubs.org Compounds with electron-donating groups (e.g., 3,5-dimethyl, 4-methoxy) and strong electron-withdrawing groups (e.g., 4-nitro, 2-chloro) have shown activity against both bacterial types. japsonline.com For example, in one study, derivative 5i (3,5-dimethyl) was potent against Gram-positive pathogens, while 5k (4-methoxy) was potent against Gram-negative strains. japsonline.com Other research has identified aminoguanidine-derived 1,3-diphenyl pyrazoles as effective agents against multiple bacterial strains, including multidrug-resistant clinical isolates of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/ml. nih.gov Furthermore, some N-phenyl-1H-pyrazole-4-carboxamide derivatives have been shown to reduce biofilm formation in S. aureus strains, with one compound exhibiting an IC₅₀ as low as 2.3 μM. researchgate.net

Table 2: Antibacterial Activity of Selected Pyrazole-4-Carboxamide Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Derivative 5i (3,5-dimethyl) | Gram-positive bacteria | Potent Activity | japsonline.com |

| Derivative 5k (4-methoxy) | Gram-negative bacteria | Potent Activity | japsonline.com |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 μg/ml | nih.gov |

| Staphylococcus aureus (MDR) | 1–32 μg/ml | nih.gov | |

| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | S. aureus (biofilm) | IC₅₀: 2.3–32 μM | researchgate.net |

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration. Data sourced from referenced studies.

Antitubercular Activity

The pyrazole carboxamide scaffold is a promising framework for the development of new antitubercular agents. Several derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains. japsonline.comresearchgate.net

In one study, a series of pyrazole-4-carboxamide derivatives were tested against the Mtb H37Rv strain, with several compounds showing significant activity. japsonline.com Compound 5e (with a 4-NO₂ substitution) exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml, while compounds 5g and 5m had an MIC of 6.25 µg/ml. japsonline.com Other research has focused on 1,3,5-trisubstituted pyrazoles, which have displayed MIC values in the low micromolar range against Mtb with low cytotoxicity. nih.gov Whole-genome sequencing of resistant mutants revealed that some of these pyrazole compounds target the MmpL3 protein, which is essential for transporting mycolic acids and is a key target for new anti-TB drugs. nih.gov The activity of these compounds has been confirmed against both replicating and non-replicating bacilli, and some have shown efficacy in murine models of TB infection. nih.gov

Table 3: Antitubercular Activity of Pyrazole-4-Carboxamide Derivatives against M. tuberculosis H37Rv

| Compound / Derivative | Activity (MIC) | Target/Mechanism |

|---|---|---|

| Compound 5e (4-NO₂) | 3.12 µg/ml | Not specified |

| Compound 5g | 6.25 µg/ml | Not specified |

| Compound 5m | 6.25 µg/ml | Not specified |

| 1,3-diaryl substituted pyrazole carboxamide | 0.03 μg/mL (against DR-Mtb) | Not specified |

| 1,3,5-trisubstituted pyrazoles | Low micromolar range | MmpL3 Inhibition |

MIC = Minimum Inhibitory Concentration; DR-Mtb = Drug-Resistant M. tuberculosis. Data sourced from referenced studies. japsonline.comresearchgate.netnih.gov

Other Investigated Biological Activities and Their Mechanisms

Anti-Inflammatory Modulatory Pathways

Derivatives of pyrazole have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be more potent inhibitors of COX-2 than COX-1. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

In a carrageenan-induced paw edema model, several pyrazole derivatives demonstrated excellent anti-inflammatory activity, with some compounds showing inhibition greater than 84%, comparable to the standard drug diclofenac (B195802) (86.72% inhibition). nih.gov Specific compounds, such as 13d , 13f , 13k , and 13o , were identified as the most potent in this series, with efficacy similar to celecoxib, a well-known COX-2 inhibitor. nih.gov Molecular docking studies have supported these findings by showing that the pyrazole derivatives can fit effectively into the active site of the COX-2 enzyme. nih.gov

Antidiabetic Potential and Enzyme Inhibition

The pyrazole framework is a key component in the design of novel antidiabetic agents, with derivatives showing inhibitory activity against several key enzymes involved in glucose metabolism. nih.gov These enzymes include α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). nih.govfrontiersin.orgkaust.edu.sa

α-Glucosidase and α-Amylase Inhibition: α-Amylase and α-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. frontiersin.org A series of sulfonamide-based acyl pyrazoles were synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.org All tested compounds were found to be more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 µM). frontiersin.org Compound 5a from this series was particularly effective, displaying an IC₅₀ value of 1.13 µM. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. mdpi.com By inhibiting DPP-4, pyrazole derivatives can enhance insulin levels and improve glycemic control. nih.gov Several (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues have been designed as DPP-4 inhibitors. nih.gov In another study, new thiosemicarbazones incorporating a pyrazole ring were evaluated, and compound 2f (4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide) was identified as a highly potent DPP-4 inhibitor with an IC₅₀ value of 1.266 nM, significantly more potent than the reference drug sitagliptin (B1680988) (IC₅₀ = 4.380 nM). nih.gov

Table 4: Antidiabetic Enzyme Inhibition by Pyrazole Derivatives

| Compound Class / Derivative | Target Enzyme | Efficacy (IC₅₀) | Reference Drug | Efficacy of Reference |

|---|---|---|---|---|

| Acyl Pyrazole Sulfonamides (5a) | α-Glucosidase | 1.13 µM | Acarbose | 35.1 µM |

| 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-one (5a) | α-Glucosidase | 5.08 µg/mL | Acarbose | 5.76 µg/mL |

| α-Amylase | 0.21 µg/mL | Acarbose | 0.39 µg/mL | |

| Pyrazole Thiosemicarbazone (2f) | DPP-4 | 1.266 nM | Sitagliptin | 4.380 nM |

IC₅₀ = Half-maximal inhibitory concentration. Data sourced from referenced studies. nih.govfrontiersin.orgkaust.edu.sa

Cannabinoid-1 (CB1) Receptor Antagonism

An extensive review of scientific literature and available data reveals no specific research findings detailing the in vitro or in silico evaluation of N,1,3-triphenylpyrazole-4-carboxamide as a cannabinoid-1 (CB1) receptor antagonist. Studies on this particular compound have primarily focused on its potential as an anticancer agent through the inhibition of Aurora-A kinase. nih.gov While the broader class of pyrazole carboxamides has been extensively investigated for CB1 receptor activity, research has not been specifically published on the N,1,3-triphenyl substituted variant in this context.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The structure-activity relationships (SAR) for pyrazole derivatives as cannabinoid receptor antagonists have been a subject of significant investigation, largely spurred by the discovery of the potent and specific CB1 receptor antagonist, SR141716A (Rimonabant). nih.govjocpr.com The core structure of these antagonists is a substituted pyrazole ring, and modifications at various positions have been systematically explored to understand the requirements for high affinity and selectivity for the CB1 receptor.

Key structural requirements for potent and selective CB1 receptor antagonism have been identified at three main positions on the pyrazole ring: the N1-position, the C3-position carboxamide, and the C5-position. nih.govjocpr.com

Substitutions at the N1-Position:

The substituent at the N1-position of the pyrazole ring plays a crucial role in the interaction with the CB1 receptor. Studies have shown that a 2,4-dichlorophenyl group at this position is a key feature for high antagonistic activity. nih.govjocpr.com Other substitutions, such as a para-4-chlorophenyl group, have been shown to decrease affinity for the CB1 receptor. nih.gov The N1 substitutes that are associated with high affinity, like the 2,4-dichlorophenyl group, are thought to engage in significant hydrophobic interactions with the CB1 receptor. nih.gov

Substitutions at the C3-Position Carboxamide:

The carboxamide group at the C3-position is another critical element for CB1 receptor antagonism. nih.govjocpr.com The nature of the substituent on the carboxamide nitrogen significantly influences potency and selectivity. An N,N-piperidinyl group has been found to confer better selectivity for the CB1 receptor. nih.gov In contrast, N,N-disubstitution of the carboxamide function with other groups can lead to a decrease in both affinity and selectivity for the CB1 receptor. nih.gov Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have suggested that dipole-dipole interactions and hydrogen bonding involving the carboxamide group are important for the compound's affinity to the cannabinoid receptor. nih.gov

Substitutions at the C5-Position:

A para-substituted phenyl ring at the C5-position is a structural requirement for potent and selective CB1 receptor antagonistic activity. nih.govjocpr.com The nature of the substituent on this phenyl ring can fine-tune the compound's potency. For instance, a p-iodophenyl group at the C5-position, combined with a piperidinyl carboxamide at the C3-position and a 2,4-dichlorophenyl group at the N1-position, resulted in one of the most potent compounds in a series of pyrazole derivatives. nih.govjocpr.com Substitutions of the chlorine atom in the para-5-phenyl ring with fluorine or a methyl group have been observed to decrease affinity for both CB1 and CB2 receptors. nih.gov

The following interactive data tables summarize the impact of various substitutions on the CB1 receptor affinity of pyrazole carboxamide derivatives.

Table 1: Effect of Substitutions at the N1-Position of the Pyrazole Ring on CB1 Receptor Affinity

| N1-Substituent | Relative CB1 Affinity | Reference |

| 2,4-dichlorophenyl | High | nih.govjocpr.com |

| para-4-chlorophenyl | Decreased | nih.gov |

| n-pentyl | High | nih.gov |

| n-hexyl | High | nih.gov |

Table 2: Effect of Substitutions at the C3-Position Carboxamide on CB1 Receptor Affinity and Selectivity

| C3-Carboxamide Substituent | CB1 Affinity | CB1 Selectivity | Reference |

| N,N-Piperidinyl | High | Better | nih.gov |

| N,N-disubstituted (other) | Decreased | Decreased | nih.gov |

| Insertion of ethylene (B1197577) between piperidinyl and carboxamide nitrogen | Decreased | - | nih.gov |

Table 3: Effect of Substitutions at the para-Position of the C5-Phenyl Ring on Cannabinoid Receptor Affinity

| C5-Phenyl Substituent | CB1 Affinity | CB2 Affinity | Reference |

| p-iodophenyl | High | - | nih.govjocpr.com |

| Fluorine | Decreased | Decreased | nih.gov |

| Methyl | Decreased | Decreased | nih.gov |

Applications of N,1,3 Triphenylpyrazole 4 Carboxamide in Diverse Chemical Science Domains

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

The N,1,3-triphenylpyrazole-4-carboxamide core is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. This has led to the design and synthesis of numerous derivatives with potent therapeutic potential, particularly in the realm of oncology.

Researchers have extensively explored derivatives of this scaffold as kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. One notable area of investigation has been the inhibition of Aurora kinases, which are key regulators of cell division. nih.gov A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized, with some compounds demonstrating significant inhibitory activity against Aurora-A kinase. nih.gov For instance, one derivative, compound 10e, exhibited potent antiproliferative activity against HCT116 and MCF-7 cancer cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively. nih.gov This compound also showed strong inhibition of Aurora-A kinase with an IC50 of 0.16 µM. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the kinase, providing a basis for further optimization. nih.gov

More recent studies have focused on developing dual inhibitors of both Aurora A and Aurora B kinases. nih.gov One such pyrazole-4-carboxamide analogue, compound 6k, displayed high cytotoxicity against HeLa and HepG2 cells and selectively inhibited both Aurora kinases A and B at nanomolar concentrations. nih.gov These findings underscore the potential of this scaffold in developing novel anticancer agents that can overcome resistance to single-target therapies.

Beyond Aurora kinases, derivatives of the broader pyrazole (B372694) carboxamide class have been investigated as inhibitors of other important cancer targets like Janus kinase 1 (JAK1) and fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov For example, a pyrazole-3-carboxamide derivative, FN-1501, was identified as a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs), showing high efficiency against acute myeloid leukemia (AML) in preclinical models. nih.gov

The versatility of the pyrazole carboxamide scaffold is further highlighted by its exploration in targeting other disease areas. For instance, derivatives are being studied for their potential anti-inflammatory and antimicrobial properties. evitachem.com The ability to readily modify the substituents on the phenyl rings and the carboxamide nitrogen allows for the fine-tuning of pharmacological properties.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Target Kinase(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 10e | Aurora-A | HCT116 | 0.39 | nih.gov |

| MCF-7 | 0.46 | nih.gov | ||

| 6k | Aurora-A, Aurora-B | HeLa | 0.43 | nih.gov |

| HepG2 | 0.67 | nih.gov |

This table is for illustrative purposes and not exhaustive.

Contributions to Agrochemical Research as Fungicides, Insecticides, and Herbicides

The pyrazole carboxamide chemical class, which includes this compound, has made significant contributions to the development of modern agrochemicals. These compounds are known to exhibit a broad spectrum of biological activities, making them valuable candidates for fungicides, insecticides, and herbicides.

The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. researchgate.netgoogle.com This inhibition disrupts the fungus's energy production, leading to its death. This class of fungicides is often referred to as SDHIs. Research in this area focuses on synthesizing novel derivatives with enhanced efficacy against a wider range of fungal pathogens and overcoming resistance issues. google.com For example, new pyrazole-4-carboxamide derivatives have been synthesized and tested against Colletotrichum gloeosporioides, a fungus responsible for significant crop losses. scielo.br

In the realm of insecticides, pyrazole carboxamides have shown promise in controlling various pests. nih.gov Studies have demonstrated that the structural features of the pyrazole ring and the carboxamide moiety play a critical role in determining the insecticidal activity and selectivity. nih.gov For instance, certain pyrazole-5-carboxamide derivatives have shown higher insecticidal activity compared to their pyrazole-4-carboxamide counterparts against specific pests. nih.gov Some compounds have exhibited excellent activity against pests with piercing-sucking mouthparts, which are often difficult to control with traditional insecticides. nih.gov

While research on the herbicidal activity of this compound itself is less documented, the broader pyrazole class has been investigated for weed control. The structural diversity of pyrazole carboxamides allows for the design of molecules that can selectively target specific enzymes or biological pathways in weeds, leading to the development of new herbicidal agents.

Table 2: Agrochemical Applications of Pyrazole Carboxamide Derivatives

| Application | Target Organism/Pest | Mode of Action | Reference |

| Fungicide | Colletotrichum gloeosporioides | Succinate Dehydrogenase Inhibition | scielo.br |

| Insecticide | Pests with piercing-sucking mouthparts | Not specified | nih.gov |

This table provides examples of applications within the broader pyrazole carboxamide class.

Exploration in Materials Science for Advanced Functional Materials

The rigid and planar structure of the this compound core, combined with its potential for extensive π-conjugation, makes it an attractive building block for the synthesis of advanced functional materials. These materials can exhibit interesting photophysical and electronic properties, making them suitable for applications in optoelectronics and other areas of materials science.

One area of exploration is the development of hole-transporting materials for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The triphenylamine (B166846) and pyrazole moieties can be incorporated into larger molecular architectures to create highly conjugated systems. For instance, a star-shaped molecule, 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, was synthesized and characterized, demonstrating the potential of these pyrazole derivatives in creating complex, conjugated structures. mdpi.com The extensive conjugation in such molecules can facilitate the transport of positive charge carriers (holes), a crucial function in many organic electronic devices.

The ability to functionalize the phenyl rings of the this compound scaffold allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing the performance of materials in electronic devices by ensuring efficient charge injection and transport.

Utility as Ligands in Coordination Chemistry

The pyrazole ring system is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its nitrogen atoms. researchgate.netmdpi.com The this compound scaffold offers multiple potential coordination sites, including the nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group. This versatility allows for the formation of diverse coordination complexes with interesting structural topologies and potential applications in catalysis, sensing, and materials science. mdpi.com

The coordination behavior of pyrazole-based ligands is highly dependent on the substituents on the pyrazole ring and the reaction conditions. researchgate.net Derivatives of this compound can act as monodentate, bidentate, or even bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes. researchgate.net

For example, thiosemicarbazone and semicarbazone derivatives of 1-phenyl-3-arylpyrazole-4-carboxaldehydes have been used to synthesize triphenyl silicon(IV) complexes. These ligands can coordinate to the silicon center through the nitrogen and sulfur/oxygen atoms, forming stable chelate rings. The resulting coordination compounds can exhibit interesting biological activities, which are often enhanced compared to the free ligands.

The study of the coordination chemistry of this compound and its derivatives is an active area of research, with the potential to yield novel materials with unique magnetic, optical, or catalytic properties. The ability to fine-tune the steric and electronic properties of the ligand by modifying the phenyl substituents provides a powerful tool for designing metal complexes with desired functionalities.

Future Research Directions and Perspectives on N,1,3 Triphenylpyrazole 4 Carboxamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing N,1,3-triphenylpyrazole-4-carboxamide and its derivatives is intrinsically linked to the principles of green chemistry. nih.gov The aim is to develop methods that are not only high-yielding and operationally simple but also atom-economical and environmentally benign. nih.govresearchgate.net Research is increasingly focused on minimizing or eliminating hazardous solvents and reagents, utilizing renewable energy sources, and employing recyclable catalysts. nih.gov

Key future directions in this area include:

Aqueous Media Synthesis: Utilizing water as a green, abundant, and non-polluting solvent is a primary goal in green chemistry. thieme-connect.com The development of water-based synthetic protocols for the pyrazole (B372694) core, both with and without catalysts, is a significant area of future research. thieme-connect.com

Solvent-Free Conditions: Performing reactions in the absence of solvents, for instance by using a catalytic amount of an organic ionic salt like tetrabutylammonium (B224687) bromide, represents a highly sustainable approach that reduces chemical waste. researchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts, such as CeO2/CuO@GQDs@NH2 nanocomposites or silica-supported sulfuric acid, offers the advantages of easy separation, reusability, and enhanced stability, making the synthetic process more sustainable and cost-effective. thieme-connect.comresearchgate.net

These green strategies are pivotal for creating sustainable pathways to pyrazole derivatives, aligning chemical manufacturing with environmental stewardship. nih.gov

Advanced Mechanistic Elucidation of Biological Activities through Multi-Omics Approaches

Understanding the precise mechanism of action is critical for optimizing drug efficacy and safety. Future research will move beyond single-target interactions to a more holistic understanding using multi-omics technologies. nih.gov These approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape within a cell or organism and how it is perturbed by a compound. nih.gov

A key example is the use of label-free quantitative proteomics to study the antifungal mechanism of a pyrazole carboxamide derivative against Rhizoctonia solani. nih.gov This study identified 142 differentially expressed proteins upon treatment, with 92 upregulated and 50 downregulated, affecting pathways in the mitochondria, endoplasmic reticulum, and ribosome. nih.gov This level of detail allows for the identification of both primary and secondary targets.

Future applications of multi-omics to this compound research will likely involve:

Integrative Analysis: Combining genomic, transcriptomic, and proteomic data to build comprehensive network models of drug action. nih.govacs.org This can reveal complex interactions and off-target effects that are not apparent from single-omics datasets alone. nih.gov

Target Deconvolution: For compounds identified through phenotypic screening, multi-omics can help to identify the specific molecular targets responsible for the observed biological effect.

Biomarker Discovery: Analyzing omics data from treated cells or organisms can uncover biomarkers that predict drug response or potential resistance mechanisms. nih.gov

By leveraging these powerful techniques, researchers can gain deep insights into the biological activities of pyrazole carboxamides, facilitating the development of more effective and safer therapeutics. nih.govacs.org

Rational Design of Next-Generation Pyrazole Carboxamide Derivatives Based on Computational Insights

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities. For pyrazole carboxamides, techniques like molecular docking and molecular dynamics (MD) simulations are routinely used to predict and analyze the interactions between a ligand and its protein target. nih.govacs.org

Studies have successfully used docking to understand the binding modes of pyrazole carboxamide derivatives with various targets, including:

Aurora-A Kinase: Docking simulations helped to position a potent N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative into the kinase's active site, providing a probable binding model for its anticancer activity. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Virtual screening and docking were used to design novel pyrazole-4-carboxamides as SDH inhibitors for antifungal applications. acs.org MD simulations further analyzed the stability and interactions of the ligand-protein complex. acs.org

Carbonic Anhydrases (CAs): Molecular docking was employed to investigate the binding mechanisms of pyrazole-carboxamides with hCA I and hCA II isoenzymes, guiding the design of selective inhibitors for conditions like glaucoma. nih.govnih.govtandfonline.com

The table below summarizes some of the computational techniques applied in recent pyrazole carboxamide research.

| Computational Technique | Application in Pyrazole Carboxamide Research | Target Examples | References |

| Molecular Docking | Predicting binding orientation and affinity; Virtual screening | Aurora-A Kinase, SDH, Carbonic Anhydrases, Acetylcholinesterase | nih.gov, acs.org, tandfonline.com, researchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing complex stability; Analyzing dynamic interactions | SDH, Carbonic Anhydrases, Aurora Kinases | nih.gov, acs.org, nih.gov |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity | SDH Inhibitors, Anticancer Agents | nih.gov, nih.gov |

| ADME Prediction | In silico evaluation of absorption, distribution, metabolism, and excretion | Carbonic Anhydrase Inhibitors | tandfonline.com |

Future research will leverage these computational insights to design next-generation derivatives of this compound with enhanced potency, selectivity, and improved drug-like properties. tandfonline.com

Exploration of Emerging Biological Targets and Applications in Neglected Diseases

The versatility of the pyrazole carboxamide scaffold allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. nih.gov While established targets like Aurora kinases and SDH remain important, future research will focus on novel and emerging targets to address unmet medical needs, including neglected diseases. nih.govnih.gov

Recent studies have highlighted several potential targets and applications:

Neglected Tropical Diseases: Research has shown that pyrazole derivatives are promising candidates for treating Chagas disease, a neglected illness caused by Trypanosoma cruzi. nih.gov A library of pyrazoles was designed based on a hit compound identified as a T. cruzi cysteine protease inhibitor, leading to new trypanocidal agents. nih.gov

Tuberculosis: Pyrazole-benzamide derivatives have been tested against Mycobacterium tuberculosis, with some compounds showing potent activity and favorable molecular docking scores against key enzymes like Enoyl-[acyl-carrier-protein] reductase. researchgate.net

DNA Intercalation: Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to DNA, suggesting that DNA itself could be a potential therapeutic target for this class of compounds to exert anticancer effects. jst.go.jp

Kinase Inhibition: Beyond Aurora kinases, other kinases like LIMK1/2, which are involved in cell migration and invasion, have been identified as potential targets for novel pyrazole-based inhibitors. nih.govacs.org

The table below lists some of the biological targets investigated for pyrazole carboxamides and their therapeutic implications.

| Biological Target | Associated Disease/Application | References |

| Aurora Kinase A/B | Cancer | nih.gov, nih.gov |

| Succinate Dehydrogenase (SDH) | Fungal Infections | nih.gov, nih.gov, acs.org |

| Carbonic Anhydrase (CA) | Glaucoma, Alzheimer's Disease | nih.gov, nih.gov, tandfonline.com |

| Trypanosoma cruzi Cysteine Protease | Chagas Disease (Neglected) | nih.gov |

| Mycobacterium tuberculosis Enzymes | Tuberculosis | researchgate.net |

| DNA | Cancer | jst.go.jp |

| LIM Domain Kinase (LIMK) | Cancer | acs.org |

| Fms-like receptor tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | mdpi.com |

The exploration of these and other emerging targets will continue to expand the therapeutic potential of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating the design-synthesize-test cycle. youtube.com For pyrazole carboxamide research, these technologies offer powerful tools for navigating the vast chemical space to identify novel structures with desired properties. youtube.com

Future integration of AI/ML will likely impact several key areas: